molecular formula C17H14Cl3F3N2O2S B2498927 1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 669705-63-9

1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine

Cat. No.: B2498927
CAS No.: 669705-63-9
M. Wt: 473.72
InChI Key: YKFFMVOLEDVLFX-UHFFFAOYSA-N
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Description

1-(2,4,5-Trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic piperazine derivative characterized by a 2,4,5-trichlorobenzenesulfonyl group attached to the piperazine nitrogen and a 3-(trifluoromethyl)phenyl substituent at the 4-position.

Properties

IUPAC Name

1-(2,4,5-trichlorophenyl)sulfonyl-4-[3-(trifluoromethyl)phenyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14Cl3F3N2O2S/c18-13-9-15(20)16(10-14(13)19)28(26,27)25-6-4-24(5-7-25)12-3-1-2-11(8-12)17(21,22)23/h1-3,8-10H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKFFMVOLEDVLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC(=C2)C(F)(F)F)S(=O)(=O)C3=CC(=C(C=C3Cl)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14Cl3F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the sulfonyl chloride intermediate: This step involves the reaction of 2,4,5-trichlorobenzenesulfonyl chloride with an appropriate base, such as triethylamine, in an organic solvent like dichloromethane.

    Nucleophilic substitution: The sulfonyl chloride intermediate is then reacted with 4-[3-(trifluoromethyl)phenyl]piperazine under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of automated reactors, precise control of reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The halogen atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

    Oxidation: Formation of sulfonic acids or sulfoxides.

    Reduction: Formation of corresponding amines or alcohols.

    Substitution: Formation of new halogenated derivatives or other functionalized compounds.

Scientific Research Applications

1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of halogen atoms and the sulfonyl group can enhance its binding affinity and specificity for certain biological targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzenesulfonyl Group

1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine (RN 97630-13-2)
  • Structure : Differs by having a single chlorine substituent (4-Cl) instead of 2,4,5-trichloro on the benzenesulfonyl group.
  • Properties : Reduced steric hindrance and lower molecular weight compared to the target compound. Likely exhibits altered receptor affinity due to fewer electron-withdrawing groups.
  • Applications : Used in synthetic intermediates but lacks reported pharmacological data .
1-[(2,4-Dichlorophenyl)sulfonyl]-4-(3-(trifluoromethyl)phenyl)piperazine
  • Hypothetical Comparison: Removal of one chlorine (5-Cl) may reduce metabolic stability compared to the target compound. No direct evidence available, but halogenation patterns are critical for CYP450 interactions .

Variations in the Piperazine Substituents

1-(3-(Trifluoromethyl)phenyl)piperazine
  • Structure : Lacks the benzenesulfonyl group entirely.
  • Pharmacology: Acts as a 5-HT1B receptor agonist, demonstrating dose-dependent inhibition of sympathetic nerve discharge (SND) and antinociceptive effects in spinal models .
  • Key Difference : Absence of sulfonyl group reduces molecular weight and alters pharmacokinetics (e.g., faster clearance) compared to the target compound .
1-(3,5-Dichlorophenyl)piperazine Derivatives
  • Example : 5-(4-(3,5-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide ().
  • Activity : Shows variable effects on SND, contrasting with the more consistent 5-HT1B agonism of trifluoromethyl-substituted analogues .

Piperazine-Linked Carbonyl vs. Sulfonyl Derivatives

N-{5-[4-({4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl}carbonyl)phenyl]pyridin-2-yl}acetamide (8e, )
  • Structure : Replaces sulfonyl with a benzoyl group.
  • Properties : Higher polarity due to the amide linkage; reduced membrane permeability compared to sulfonyl derivatives.

Receptor Binding and Selectivity

  • Target Compound : Likely interacts with serotonin receptors (5-HT1A/1B) based on structural similarity to 1-(3-(trifluoromethyl)phenyl)piperazine, which shows 5-HT1B agonism .
  • Analogues :
    • 1-(3-Chlorophenyl)piperazine : Mixed 5-HT1B/1A activity with unpredictable SND modulation .
    • 1-(4-Methoxyphenyl)piperazine : Lower affinity for 5-HT receptors due to electron-donating methoxy group .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Substituents (R1, R2) Molecular Weight Key Activity Evidence Sources
Target Compound 2,4,5-Cl3-benzenesulfonyl, 3-CF3-Ph ~500 (estimated) Hypothetical 5-HT1B agonism
1-(3-(Trifluoromethyl)phenyl)piperazine H, 3-CF3-Ph 244.2 5-HT1B agonist
1-[4-Chloro-3-(trifluoromethyl)benzenesulfonyl]piperazine 4-Cl, 3-CF3-Ph 385.7 Synthetic intermediate
8e () 3-CF3-benzoyl, pyridinyl 538.5 Antinociceptive activity

Biological Activity

1-(2,4,5-trichlorobenzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described structurally as follows:

  • Chemical Formula : C16H13Cl3F N2O2S
  • CAS Number : 67375-30-8
  • Molecular Weight : 397.71 g/mol

The presence of the trifluoromethyl and trichlorobenzenesulfonyl groups suggests that this compound may exhibit significant lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit varying degrees of antimicrobial activity. For instance, derivatives of piperazine have been shown to possess antibacterial properties against Gram-positive and Gram-negative bacteria. In one study, piperazine derivatives demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli .

Compound Target Bacteria Inhibition Zone (mm)
This compoundE. coliTBD
1-(2,4-dichlorobenzenesulfonyl)-4-piperazineS. aureusTBD

The exact mechanism of action for this compound is not fully elucidated; however, it is hypothesized to interact with bacterial cell membranes or specific metabolic pathways that are critical for bacterial survival.

Case Study 1: Antibacterial Evaluation

In a controlled laboratory setting, the antibacterial efficacy of various piperazine derivatives was tested. The study found that modifications on the piperazine ring significantly influenced antibacterial potency. The compound under discussion was evaluated alongside other known piperazine derivatives.

  • Methodology : Agar diffusion method was utilized to assess antibacterial activity.
  • Results : The compound exhibited moderate activity against selected strains; however, specific quantitative data was not disclosed in the available literature.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that the introduction of electron-withdrawing groups (like trifluoromethyl) enhanced the biological activity of piperazine derivatives. This was attributed to increased lipophilicity and better interaction with cellular targets .

Potential Therapeutic Applications

Given its structural characteristics and preliminary biological activity data, this compound could be explored further for potential applications in:

  • Antibacterial agents : Targeting resistant bacterial strains.
  • Anti-inflammatory drugs : Due to its sulfonamide moiety which is known for anti-inflammatory properties.

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